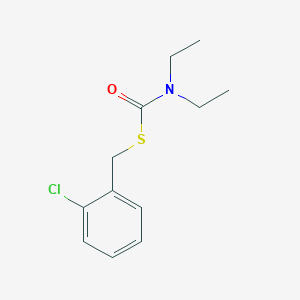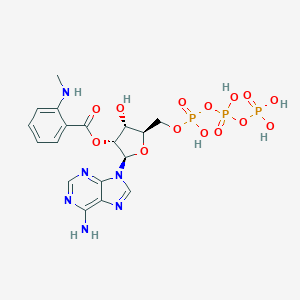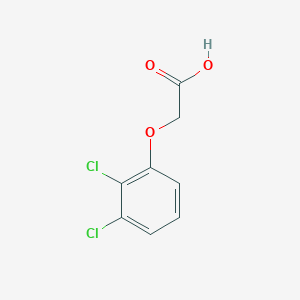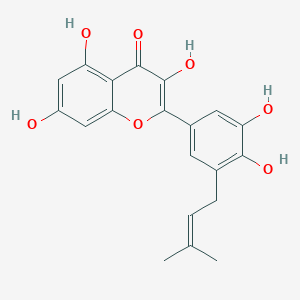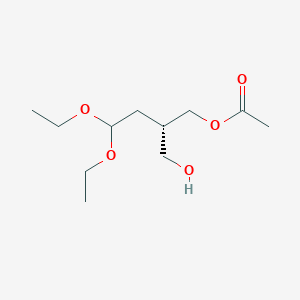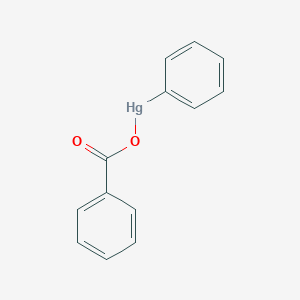
Phenylmercury benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylmercury benzoate is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C13H10HgO2. Phenylmercury benzoate is known for its ability to inhibit the activity of sulfhydryl enzymes, making it a useful tool in biochemical and physiological studies. In
Wissenschaftliche Forschungsanwendungen
Phenylmercury benzoate has been widely used in scientific research as a tool to study the activity of sulfhydryl enzymes. It has been used to investigate the role of sulfhydryl enzymes in various biological processes, including protein synthesis, DNA replication, and cell signaling. Phenylmercury benzoate has also been used to study the effects of oxidative stress on cells and tissues.
Wirkmechanismus
Phenylmercury benzoate inhibits the activity of sulfhydryl enzymes by binding to the sulfhydryl group of cysteine residues in the enzyme's active site. This binding prevents the enzyme from functioning properly, leading to a decrease in its activity. The inhibition of sulfhydryl enzymes by phenylmercury benzoate can have a wide range of effects on cellular processes, depending on the specific enzyme that is inhibited.
Biochemische Und Physiologische Effekte
The inhibition of sulfhydryl enzymes by phenylmercury benzoate has been shown to have a wide range of biochemical and physiological effects. It can lead to the accumulation of oxidized proteins and lipids, which can cause oxidative stress and damage to cells and tissues. Phenylmercury benzoate has also been shown to affect the activity of ion channels and receptors, leading to changes in cellular signaling and function.
Vorteile Und Einschränkungen Für Laborexperimente
Phenylmercury benzoate is a useful tool for studying the activity of sulfhydryl enzymes in vitro. It is relatively easy to synthesize and has a high purity, making it a reliable reagent for experiments. However, its use is limited by its toxicity and potential for environmental contamination. Phenylmercury benzoate should be handled with care and disposed of properly to avoid any negative impacts on human health and the environment.
Zukünftige Richtungen
Phenylmercury benzoate is a promising tool for future research in the field of biochemistry and physiology. Its ability to inhibit sulfhydryl enzymes makes it a useful tool for studying a wide range of biological processes. Future research could focus on developing new methods for synthesizing phenylmercury benzoate, improving its specificity for different sulfhydryl enzymes, and exploring its potential for therapeutic applications.
Conclusion
Phenylmercury benzoate is a valuable tool for scientific research due to its ability to inhibit the activity of sulfhydryl enzymes. It has been used to study a wide range of biological processes and has potential for future applications in the field of biochemistry and physiology. However, its use should be approached with caution due to its toxicity and potential for environmental contamination. Further research is needed to fully understand the mechanisms of action and potential applications of phenylmercury benzoate.
Synthesemethoden
Phenylmercury benzoate can be synthesized through the reaction of phenylmercury chloride with benzoic acid in the presence of a catalyst such as sulfuric acid. The reaction yields phenylmercury benzoate as a white crystalline powder with a high purity.
Eigenschaften
CAS-Nummer |
94-43-9 |
|---|---|
Produktname |
Phenylmercury benzoate |
Molekularformel |
C13H10HgO2 |
Molekulargewicht |
398.81 g/mol |
IUPAC-Name |
benzoyloxy(phenyl)mercury |
InChI |
InChI=1S/C7H6O2.C6H5.Hg/c8-7(9)6-4-2-1-3-5-6;1-2-4-6-5-3-1;/h1-5H,(H,8,9);1-5H;/q;;+1/p-1 |
InChI-Schlüssel |
ZXFQZMVPEYERPI-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)C(=O)O[Hg]C2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)[Hg+] |
Andere CAS-Nummern |
94-43-9 |
Piktogramme |
Corrosive; Acute Toxic; Health Hazard |
Synonyme |
Phenyl mercuric benzoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



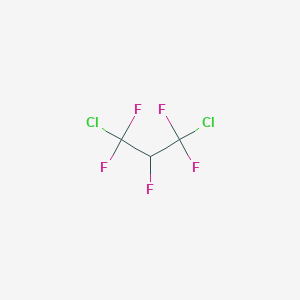
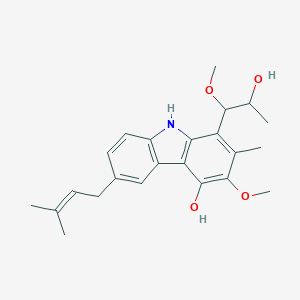
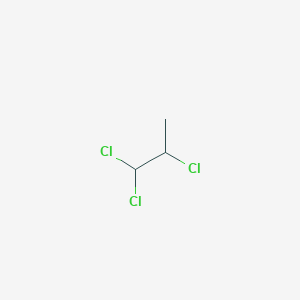
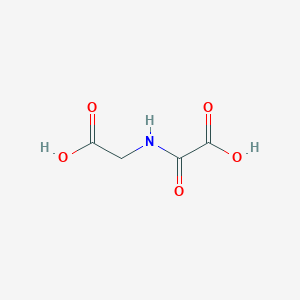
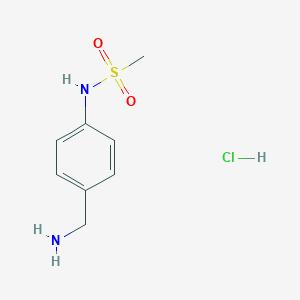

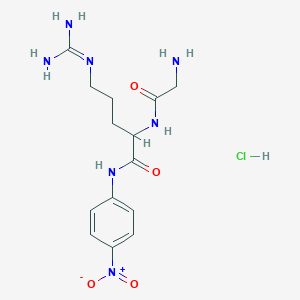
![2-[(Ethylsulfanyl)methyl]phenol](/img/structure/B166562.png)

